molecular formula C16H15N5O3 B7707336 4-(3-Ethyl-1,2,4-oxadiazol-5-YL)-2-nitro-N-[(pyridin-3-YL)methyl]aniline

4-(3-Ethyl-1,2,4-oxadiazol-5-YL)-2-nitro-N-[(pyridin-3-YL)methyl]aniline

Cat. No.: B7707336
M. Wt: 325.32 g/mol
InChI Key: PZAAXGJPWAITQA-UHFFFAOYSA-N
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Description

4-(3-Ethyl-1,2,4-oxadiazol-5-YL)-2-nitro-N-[(pyridin-3-YL)methyl]aniline is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a nitro group, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Ethyl-1,2,4-oxadiazol-5-YL)-2-nitro-N-[(pyridin-3-YL)methyl]aniline typically involves multiple steps, starting with the formation of the oxadiazole ring. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as sodium hydroxide in a dimethyl sulfoxide (DMSO) medium . The nitro group can be introduced through nitration reactions using nitric acid or other nitrating agents . The pyridine moiety is often incorporated via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-(3-Ethyl-1,2,4-oxadiazol-5-YL)-2-nitro-N-[(pyridin-3-YL)methyl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.

    Nitrating Agents: Nitric acid, sulfuric acid.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Substituted Pyridines: Nucleophilic substitution reactions yield various substituted pyridines.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Ethyl-1,2,4-oxadiazol-5-YL)-2-nitro-N-[(pyridin-3-YL)methyl]aniline is unique due to its combination of an oxadiazole ring, a nitro group, and a pyridine moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-(pyridin-3-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O3/c1-2-15-19-16(24-20-15)12-5-6-13(14(8-12)21(22)23)18-10-11-4-3-7-17-9-11/h3-9,18H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZAAXGJPWAITQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CC(=C(C=C2)NCC3=CN=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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